molecular formula C5H5BrF4O2 B8325494 Ethyl 3-bromo-2,2,3,3-tetrafluoropropionate

Ethyl 3-bromo-2,2,3,3-tetrafluoropropionate

Cat. No. B8325494
M. Wt: 252.99 g/mol
InChI Key: NSLUCOCLABTSOD-UHFFFAOYSA-N
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Patent
US06376710B2

Procedure details

To a solution of 7.0 g (31 mmol) of 3-bromo-2,2,3,3-tetrafluoropropionic acid in 40 ml of ethanol was added 1.0 ml of concentrated sulfuric acid, and the mixture was heated under reflux for 8 hours and then distilled under ordinary pressure to give an ethanolic solution of ethyl 3-bromo-2,2,3,3-tetrafluoropropionate. Ammonia gas was blown into the solution, which was left at room temperature overnight and then concentrated under reduced pressure to give 5.6 g of 3-bromo-2,2,3,3-tetrafluoropropionamide as a white solid.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]([F:10])([F:9])[C:3]([F:8])([F:7])[C:4]([OH:6])=[O:5].S(=O)(=O)(O)O.[CH2:16](O)[CH3:17]>>[Br:1][C:2]([F:10])([F:9])[C:3]([F:8])([F:7])[C:4]([O:6][CH2:16][CH3:17])=[O:5]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
BrC(C(C(=O)O)(F)F)(F)F
Name
Quantity
1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 hours
Duration
8 h
DISTILLATION
Type
DISTILLATION
Details
distilled under ordinary pressure

Outcomes

Product
Name
Type
product
Smiles
BrC(C(C(=O)OCC)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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